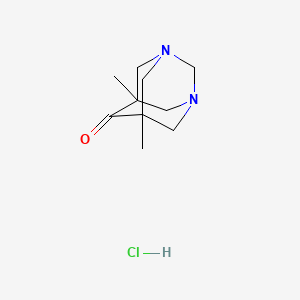
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride is a derivative of azaadamantane, a nitrogen-containing analog of adamantane. This compound is characterized by the presence of nitrogen atoms replacing some of the carbon atoms in the adamantane structure, leading to unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride involves several steps. One common method is the condensation of nitromethane with hexamethylenetetramine in the presence of acetic acid to form 7-nitro-1,3,5-triazaadamantane. This intermediate can then be further modified to introduce the desired functional groups . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins . Additionally, its analgesic effects are believed to be mediated through interactions with cannabinoid receptors in the nervous system .
Comparaison Avec Des Composés Similaires
5,7-Dimethyl-6-oxo-1,3-diazaadamantane hydrochloride can be compared with other azaadamantane derivatives, such as:
7-nitro-1,3,5-triazaadamantane: Known for its antiviral activity.
5,7-dimethyl-1,3-diazaadamantan-6-one: Similar in structure but with different functional groups, leading to variations in biological activity.
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
172882-03-0 |
|---|---|
Formule moléculaire |
C10H17ClN2O |
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-9-3-11-5-10(2,8(9)13)6-12(4-9)7-11;/h3-7H2,1-2H3;1H |
Clé InChI |
CTCJRNXVOYQUBP-UHFFFAOYSA-N |
SMILES canonique |
CC12CN3CC(C1=O)(CN(C2)C3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


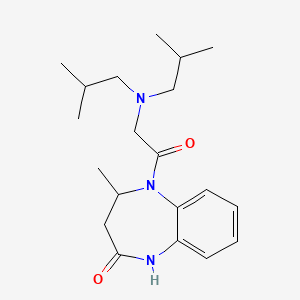
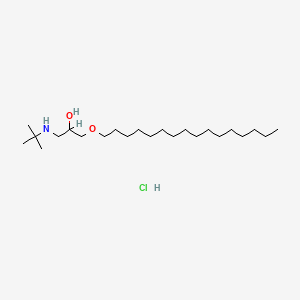
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
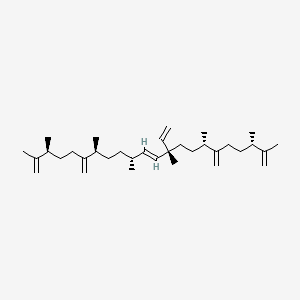

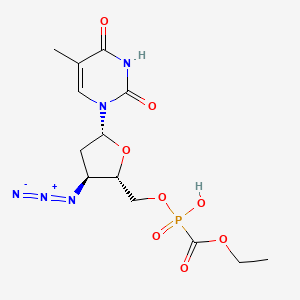
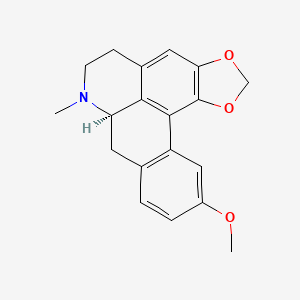
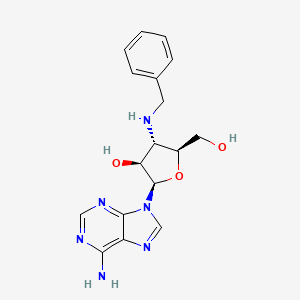
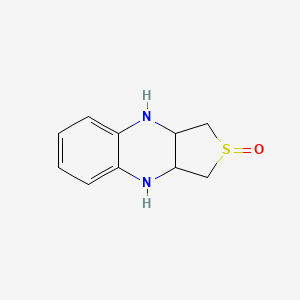
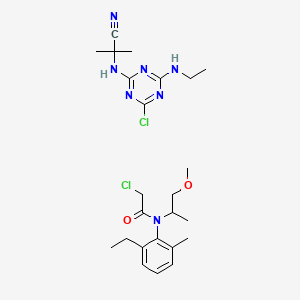


![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
